Big Gastrin I Human

Description

Historical Perspectives on Gastrin Research and Discovery of Big Gastrin I

The concept of a hormonal regulator for gastric acid secretion was first introduced in 1905 by British physiologist John Sydney Edkins. atlasgeneticsoncology.org Through experiments involving the injection of gastric mucosal extracts into cats, Edkins proposed the existence of a chemical messenger he named "gastrin," which stimulated the secretion of acid and pepsin. atlasgeneticsoncology.org However, his hypothesis was met with skepticism for several decades, with many attributing his findings to the effects of histamine (B1213489). labcorp.com

The definitive validation of Edkins' theory came much later. In 1938, Simon Komarov successfully isolated a histamine-free extract that stimulated acid secretion, but it was the work of Roderic Gregory and Hilda Tracy at the University of Liverpool in 1964 that marked a pivotal moment. atlasgeneticsoncology.orgwikipedia.org They successfully isolated, purified, and determined the structure of two potent acid-stimulating peptides from hog antral mucosa, which they named Gastrin I (non-sulfated) and Gastrin II (sulfated). wikipedia.org

This discovery opened the door to understanding the hormone's complexity. In the early 1970s, Rosalyn Yalow and Solomon Berson, utilizing the revolutionary radioimmunoassay technique they developed, identified a larger, less acidic form of gastrin in the circulation of patients with Zollinger-Ellison syndrome. biosynth.comjci.org This larger molecule was aptly named "big gastrin." jci.org Subsequent research established that this form, now known as Gastrin-34 (G-34), is a 34-amino acid peptide and a precursor to the 17-amino acid "little gastrin" (G-17) isolated by Gregory and Tracy. ebi.ac.uk Big Gastrin I specifically refers to the non-sulfated form of G-34.

Academic Significance and Research Paradigms for Big Gastrin I Human

The identification of Big Gastrin I (G-34) profoundly impacted the fields of endocrinology and gastroenterology. Its existence demonstrated the principle of precursor processing for peptide hormones, where a larger, less active or differently active molecule is cleaved to produce smaller, often more potent, products. Academically, G-34 is significant due to its distinct physiological properties compared to its smaller counterpart, G-17. Big Gastrin I has a considerably longer circulatory half-life (around 35 minutes) compared to G-17 (around 9 minutes), making it the predominant form of gastrin in the blood during the fasting state. abcam.comgastrores.org

Research paradigms involving Big Gastrin I focus on several key areas:

Biomarker for Disease: Elevated levels of gastrin, particularly Big Gastrin, are a hallmark of gastrinomas, which are neuroendocrine tumors that cause Zollinger-Ellison syndrome. wikipedia.orgmayoclinic.org Measuring fasting serum gastrin levels is a crucial diagnostic tool for this condition. optimaldx.commayoclinic.org In these patients, the ratio of different gastrin forms can also be altered, providing further diagnostic clues. mdpi.com

Cancer Research: The trophic effects of gastrin have led to research into its role in the development and proliferation of certain cancers, including gastric and colorectal carcinomas. nih.govfrontiersin.org Studies explore how precursors like progastrin and Big Gastrin might be involved in neoplastic transformation. frontiersin.org

Overview of the Gastrin Peptide Family and this compound Isoform Distinctions

Big Gastrin I is a member of a larger family of structurally and functionally related peptides. In humans, the gastrin gene (GAST), located on chromosome 17, encodes a 101-amino acid precursor protein called preprogastrin. atlasgeneticsoncology.orgwikipedia.org

The biosynthesis of active gastrin peptides involves a series of post-translational modifications:

Preprogastrin to Progastrin: Following translation, a 21-amino acid signal peptide is cleaved from preprogastrin in the endoplasmic reticulum to form the 80-amino acid progastrin. wikipedia.orgresearchgate.net

Progastrin Processing: In the secretory granules of gastric G-cells, progastrin is further processed by enzymes called prohormone convertases. atlasgeneticsoncology.orgmdpi.com These enzymes cleave progastrin at specific sites to yield the primary bioactive forms.

The major gastrin isoforms are categorized by their amino acid length:

Gastrin-34 (Big Gastrin): A 34-amino acid peptide. raybiotech.com

Gastrin-17 (Little Gastrin): A 17-amino acid peptide derived from the C-terminal end of G-34. raybiotech.com

Gastrin-14 (Minigastrin): A 14-amino acid peptide. raybiotech.com

Each of these forms can exist in two states based on modification of a specific tyrosine residue:

Isoform I (Non-sulfated): The tyrosine residue is not modified.

Isoform II (Sulfated): A sulfate (B86663) group is added to the tyrosine residue. doctorlib.org

Therefore, This compound is the non-sulfated, 34-amino acid form of the hormone. While both sulfated and non-sulfated forms stimulate gastric acid secretion, sulfation can influence other biological activities and the degree of sulfation can vary between tissues and in different disease states. creative-diagnostics.comtandfonline.com The C-terminal tetrapeptide amide is essential for the primary biological activity of all gastrin forms. annualreviews.org

Interactive Data Tables

Table 1: Comparison of Major Human Gastrin Isoforms

| Feature | Big Gastrin (G-34) | Little Gastrin (G-17) |

|---|---|---|

| Amino Acid Length | 34 | 17 |

| Common Designation | Big Gastrin | Little Gastrin |

| Circulatory Half-Life | ~35 minutes abcam.com | ~9 minutes abcam.com |

| Predominant State | Fasting State gastrores.org | Post-prandial (after meal) gastrores.org |

| Relative Potency | Less potent per mole than G-17 cloudfront.net | More potent per mole than G-34 cloudfront.net |

| Primary Source | Duodenal G-cells doctorlib.org | Antral G-cells doctorlib.org |

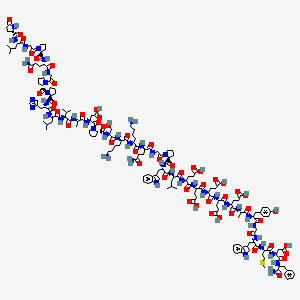

Structure

2D Structure

Properties

Molecular Formula |

C176H251N43O53S |

|---|---|

Molecular Weight |

3849 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-1-[2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C176H251N43O53S/c1-89(2)70-117(206-157(253)109-47-55-134(224)192-109)152(248)188-85-137(227)215-64-23-36-127(215)170(266)203-108(46-54-133(180)223)151(247)187-86-138(228)217-66-27-40-131(217)176(272)219-68-26-39-130(219)172(268)211-123(77-99-82-182-88-189-99)166(262)208-119(72-91(5)6)168(264)214-146(92(7)8)174(270)191-94(10)149(245)212-125(79-145(241)242)175(271)218-67-25-38-129(218)173(269)213-126(87-220)169(265)195-106(35-20-22-63-178)155(251)194-105(34-19-21-62-177)156(252)196-107(45-53-132(179)222)150(246)186-84-136(226)216-65-24-37-128(216)171(267)210-122(76-98-81-184-104-33-18-16-31-102(98)104)165(261)207-118(71-90(3)4)163(259)201-114(52-60-143(237)238)161(257)200-113(51-59-142(235)236)160(256)199-112(50-58-141(233)234)159(255)198-111(49-57-140(231)232)158(254)197-110(48-56-139(229)230)154(250)190-93(9)148(244)205-120(74-96-41-43-100(221)44-42-96)153(249)185-83-135(225)193-121(75-97-80-183-103-32-17-15-30-101(97)103)164(260)202-115(61-69-273-11)162(258)209-124(78-144(239)240)167(263)204-116(147(181)243)73-95-28-13-12-14-29-95/h12-18,28-33,41-44,80-82,88-94,99,105-131,146,183-184,220-221H,19-27,34-40,45-79,83-87,177-178H2,1-11H3,(H2,179,222)(H2,180,223)(H2,181,243)(H,185,249)(H,186,246)(H,187,247)(H,188,248)(H,190,250)(H,191,270)(H,192,224)(H,193,225)(H,194,251)(H,195,265)(H,196,252)(H,197,254)(H,198,255)(H,199,256)(H,200,257)(H,201,259)(H,202,260)(H,203,266)(H,204,263)(H,205,244)(H,206,253)(H,207,261)(H,208,262)(H,209,258)(H,210,267)(H,211,268)(H,212,245)(H,213,269)(H,214,264)(H,229,230)(H,231,232)(H,233,234)(H,235,236)(H,237,238)(H,239,240)(H,241,242)/t93-,94-,99?,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,146-/m0/s1 |

InChI Key |

WMHXQWGLTYWEFZ-FEDFGZKZSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC9C=NC=N9)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCC(=O)N1 |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NCC(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CC4C=NC=N4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)N5CCCC5C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)N6CCCC6C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC9=CC=C(C=C9)O)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C1CCC(=O)N1 |

Origin of Product |

United States |

Molecular Biology and Biosynthesis of Big Gastrin I Human

GAST Gene Expression and Regulation

The synthesis of Big Gastrin I is initiated at the genomic level through the controlled expression of the GAST gene. This regulation occurs in specific neuroendocrine cells, primarily the G-cells located in the antrum of the stomach.

The human GAST gene is a compact genetic unit responsible for encoding the gastrin precursor. Research has precisely mapped its location and structure.

Chromosomal Location: The GAST gene is located on the long arm (q) of human chromosome 17, specifically at the cytogenetic band 17q21.3.

Gene Structure: The gene spans approximately 4.1 kilobases (kb) and possesses a simple organization consisting of three exons separated by two introns. This structure is conserved across various species. The exons encode distinct functional domains of the precursor peptide, preprogastrin.

Exon 1: Encodes the 5' untranslated region (UTR) and the N-terminal signal peptide, which directs the nascent polypeptide into the endoplasmic reticulum for processing.

Exon 2: Encodes the primary bioactive sequences, including the sequences for Big Gastrin (G-34) and Little Gastrin (G-17).

Exon 3: Encodes the C-terminal portion of the precursor peptide, including the critical Gly-Arg-Arg processing and amidation signal, as well as the 3' untranslated region.

| Feature | Description |

|---|---|

| Gene Symbol | GAST |

| Chromosomal Locus | 17q21.3 |

| Gene Size | Approximately 4.1 kb |

| Exon Count | 3 |

| Intron Count | 2 |

| Encoded Precursor | Preprogastrin (101 amino acids) |

The rate of GAST gene transcription is tightly controlled by the interplay between specific DNA sequences in its promoter region and various protein transcription factors.

The promoter of the GAST gene, located upstream of the transcription start site, contains several well-characterized cis-regulatory elements that serve as docking sites for transcription factors.

GC-rich EGF response element (gERE): This sequence is essential for mediating the stimulatory effects of Epidermal Growth Factor (EGF). It is a primary site for the binding of transcription factors like Sp1, which are activated by growth factor signaling pathways.

CACC element: This sequence motif is recognized by zinc-finger containing transcription factors, such as ZBP-89. It plays a role in both basal (constitutive) and regulated transcription of the GAST gene.

TATA Box: A canonical TATA box is present, serving as the core recognition site for the assembly of the basal transcription machinery, including RNA polymerase II.

| Regulatory Element | Function |

|---|---|

| GC-rich EGF response element (gERE) | Mediates transcriptional activation by Epidermal Growth Factor (EGF). |

| CACC element | Binds zinc-finger proteins (e.g., ZBP-89) to modulate basal and regulated expression. |

| TATA Box | Core promoter element for the assembly of the pre-initiation complex. |

The activity of the GAST promoter is governed by trans-acting factors that bind to the aforementioned DNA elements.

Sp1 (Specificity protein 1): This ubiquitous transcription factor binds to GC-rich regions, including the gERE. It is crucial for basal GAST expression and is a key downstream target in the signaling cascade initiated by EGF, leading to enhanced transcription.

ZBP-89 (Zinc finger-binding protein 89): This factor binds to the CACC element. Its regulatory role is context-dependent; it can function as both a transcriptional activator and a repressor, depending on its post-translational modifications and interaction with other co-regulator proteins.

| Factor | Binding Site | Regulatory Role |

|---|---|---|

| Sp1 | GC-rich EGF response element (gERE) | Activator; mediates basal and EGF-stimulated transcription. |

| ZBP-89 | CACC element | Activator/Repressor; contributes to basal and regulated transcription. |

Various physiological and pathological signals converge on the GAST gene's regulatory machinery to modulate its expression level.

Epidermal Growth Factor (EGF): A potent positive regulator. EGF signaling through its receptor activates intracellular pathways (e.g., MAPK/ERK pathway) that lead to the phosphorylation and activation of transcription factors like Sp1, thereby increasing GAST gene transcription.

Cyclic Adenosine (B11128) Monophosphate (cAMP): Generally acts as an inhibitor of GAST gene expression. Hormones such as somatostatin (B550006) increase intracellular cAMP levels, which in turn activate Protein Kinase A (PKA). PKA-mediated pathways ultimately suppress GAST promoter activity, forming a negative feedback loop.

Inflammatory Cytokines: Pro-inflammatory cytokines, particularly Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), are strong inducers of GAST expression. This is highly relevant in the context of infections like Helicobacter pylori, where chronic inflammation leads to elevated gastrin levels.

pH Fluctuations: Gastric luminal pH is the principal physiological regulator. An increase in pH (alkalinity) in the stomach antrum removes the primary inhibitory signal, leading to a robust increase in GAST gene transcription and hormone release. Conversely, low pH (acidity) strongly suppresses gene expression, establishing a classic negative feedback system.

| Modulator | Effect on GAST Expression | Primary Mechanism |

|---|---|---|

| Epidermal Growth Factor (EGF) | Stimulation | Activation of transcription factors (e.g., Sp1) via MAPK/ERK pathway. |

| Cyclic Adenosine Monophosphate (cAMP) | Inhibition | Activation of PKA pathway, often initiated by somatostatin. |

| Inflammatory Cytokines (IL-1β, TNF-α) | Stimulation | Activation of inflammation-related signaling pathways. |

| High Gastric pH (Alkalinity) | Stimulation | Removal of acid-mediated negative feedback on G-cells. |

| Low Gastric pH (Acidity) | Inhibition | Direct negative feedback on G-cells, suppressing transcription. |

Precursor Synthesis and Post-Translational Processing

Once the GAST gene is transcribed and the mRNA is translated, the resulting polypeptide, preprogastrin, undergoes a series of essential enzymatic modifications to yield the final, biologically active Big Gastrin I peptide.

Synthesis of Preprogastrin: Translation of GAST mRNA on ribosomes yields a 101-amino acid precursor protein called preprogastrin.

Signal Peptide Cleavage: The N-terminal 21-amino acid signal peptide directs the preprogastrin into the lumen of the endoplasmic reticulum. This signal peptide is then cleaved off, producing an 80-amino acid intermediate known as progastrin.

Proteolytic Cleavage: Within the trans-Golgi network and immature secretory granules, progastrin is subjected to endoproteolytic cleavage by prohormone convertases (PCs). These enzymes recognize and cut at specific sites marked by pairs of basic amino acids (e.g., Arg-Arg, Lys-Lys).

Cleavage of progastrin at one such site yields Gastrin-34 (G-34), the 34-amino acid peptide known as "Big Gastrin."

Tyrosine Modification (Sulfation vs. Non-sulfation): A specific tyrosine residue within the G-34 sequence can be sulfated by a tyrosylprotein sulfotransferase in the trans-Golgi network.

Big Gastrin I (the focus of this article) is the non-sulfated form.

Big Gastrin II is the sulfated form.

C-terminal Amidation: This final modification is absolutely critical for the biological activity of gastrin. The G-34 precursor has a C-terminal Gly-Arg-Arg sequence. After the dibasic Arg-Arg pair is cleaved away, the terminal Glycine (B1666218) residue is acted upon by the enzyme Peptidylglycine alpha-amidating monooxygenase (PAM). This two-step reaction converts the C-terminal Phenylalanine residue into a Phenylalanine-amide. This amidation protects the peptide from degradation by carboxypeptidases and is required for binding to its receptor.

The result of this pathway is Big Gastrin I Human , a 34-amino acid peptide with a non-sulfated tyrosine and an amidated C-terminus, which is then stored in secretory granules awaiting release into the bloodstream.

| Step | Precursor | Enzyme(s) / Process | Product | Location |

|---|---|---|---|---|

| 1 | GAST mRNA | Translation | Preprogastrin (101 aa) | Ribosomes |

| 2 | Preprogastrin | Signal Peptidase | Progastrin (80 aa) | Endoplasmic Reticulum |

| 3 | Progastrin | Prohormone Convertases (PCs) | Gastrin-34 precursor | trans-Golgi / Secretory Granules |

| 4 | Gastrin-34 precursor | Peptidylglycine alpha-amidating monooxygenase (PAM) | Big Gastrin I (G-34) (34 aa, amidated) | Secretory Granules |

The Intricate Path of Big Gastrin I: A Look at its Molecular Biology and Biosynthesis

Big Gastrin I, a significant peptide hormone in human physiology, undergoes a complex and highly regulated series of molecular events from gene transcription to its final, biologically active form. This article delves into the detailed molecular biology and biosynthesis of Big Gastrin I, focusing on the critical steps of translation, proteolytic processing, and post-translational modifications that are essential for its function.

1 Preprogastrin Translation and Signal Peptide Cleavage

The journey of Big Gastrin I begins with the translation of gastrin mRNA into a 101-amino acid precursor peptide known as preprogastrin. atlasgeneticsoncology.orguniprot.orgnih.gov This initial translation product contains a 21-amino acid signal sequence at its N-terminus. atlasgeneticsoncology.orgwikipedia.org This signal peptide acts as a molecular guide, directing the nascent polypeptide chain to the endoplasmic reticulum (ER). atlasgeneticsoncology.orgwikipedia.org

Once the preprogastrin molecule enters the ER, a crucial cleavage event occurs. A membrane-bound enzyme, signal peptidase, removes the 21-amino acid signal peptide. atlasgeneticsoncology.orgnih.govcreative-proteomics.com This cleavage happens between alanine-21 and serine-22, resulting in the formation of an 80-amino acid peptide called progastrin. atlasgeneticsoncology.orgwikipedia.org This progastrin molecule is the direct precursor to all forms of gastrin, including Big Gastrin I. atlasgeneticsoncology.orgwikipedia.org

2 Progastrin Maturation Pathways

Following its formation, progastrin undergoes a series of maturation steps primarily within the secretory granules of G-cells. atlasgeneticsoncology.orgnih.gov These pathways involve precise enzymatic cleavages that ultimately yield the various bioactive forms of gastrin. The dominant pathway leads to the production of gastrin-34 (Big Gastrin) and gastrin-17 (little gastrin). uniprot.orgwikipedia.org

1 Endoproteolytic Cleavages by Prohormone Convertases (PC1/3, PC2)

The initial and most critical cleavages of progastrin are carried out by a family of enzymes known as prohormone convertases (PCs). atlasgeneticsoncology.orgportlandpress.com Specifically, PC1/3 (also known as PC3) and PC2 are the key endoproteases involved in this process. atlasgeneticsoncology.orgportlandpress.com

PC1/3 is responsible for cleavages at two distinct dibasic sites within the progastrin molecule: Arg36-Arg37 and Arg73-Arg74. portlandpress.com The cleavage after the Arg73-Arg74 pair is a crucial step in releasing the C-terminal flanking peptide. atlasgeneticsoncology.org The action of PC1/3 at the Arg36-Arg37 site is essential for the generation of gastrin-34 (G34). portlandpress.com

PC2, on the other hand, acts on a different dibasic site, the Lys53-Lys54 pair. portlandpress.com Cleavage at this site within G34-glycine (a glycine-extended intermediate) by PC2 results in the formation of gastrin-17-glycine (G17-glycine). atlasgeneticsoncology.org Studies have shown that PC1/3 preferentially cleaves at arginine-containing sites, while PC2 is more active at lysine-containing sites, often at a more acidic pH found in mature secretory granules. portlandpress.com

2 Exopeptidase Activity (e.g., Carboxypeptidase E)

After the initial endoproteolytic cleavages by prohormone convertases, the resulting peptide intermediates often have basic amino acid residues (arginine or lysine) remaining at their C-terminus. umich.eduoup.com These residues are removed by the action of an exopeptidase, primarily Carboxypeptidase E (CPE). portlandpress.comumich.edunih.gov

CPE sequentially removes the C-terminal basic residues, a process essential for exposing a glycine residue at the C-terminus of the gastrin intermediates. portlandpress.comumich.edu This results in the formation of glycine-extended gastrins, such as G34-Gly and G17-Gly. atlasgeneticsoncology.org The presence of this C-terminal glycine is an absolute requirement for the subsequent amidation step, which is critical for the biological activity of gastrin. umich.edubioscientifica.com Studies in mice deficient in CPE have shown a significant reduction in the efficiency of progastrin processing, highlighting the crucial role of this enzyme. oup.comnih.gov

Transcriptional Regulation Mechanisms

3 Key Post-Translational Modifications

In addition to proteolytic cleavages, progastrin and its products undergo several key post-translational modifications that influence their processing, stability, and biological activity.

1 Carboxyl-Terminal Amidation

One of the most critical post-translational modifications for the bioactivity of gastrin is the amidation of its C-terminus. atlasgeneticsoncology.orgbioscientifica.com This reaction is catalyzed by the enzyme peptidyl-glycine alpha-amidating monooxygenase (PAM). atlasgeneticsoncology.org PAM utilizes the C-terminal glycine residue of intermediates like G34-Gly and G17-Gly as a donor to add an amide group to the preceding phenylalanine residue. atlasgeneticsoncology.orgumich.edu

This amidation is a prerequisite for high-affinity binding of gastrin to its receptor, the cholecystokinin (B1591339) B (CCK2) receptor, and is therefore essential for its physiological functions. atlasgeneticsoncology.organaspec.combioscience.co.uk The final product of this reaction is a mature, biologically active gastrin molecule with a C-terminal phenylalanine amide. atlasgeneticsoncology.orguniprot.org

2 Tyrosine O-Sulfation

Another significant post-translational modification is the O-sulfation of a specific tyrosine residue within the gastrin molecule. atlasgeneticsoncology.orgembopress.org This reaction is catalyzed by tyrosylprotein sulfotransferases (TPST) and occurs in the trans-Golgi network. atlasgeneticsoncology.org In human progastrin, the tyrosine residue at position 66 (within the G34 sequence) is the site of sulfation. atlasgeneticsoncology.orgportlandpress.com

Phosphorylation (e.g., Serine Residues)

Phosphorylation is a critical post-translational modification that influences the maturation of progastrin, the precursor to Big Gastrin I. wikipedia.org This enzymatic process involves the addition of a phosphate (B84403) group to specific amino acid residues, most notably serine. abcam.com In the case of progastrin, phosphorylation occurs at a serine residue (Ser96 in the rat model) by a casein-like kinase within the Trans-Golgi Network (TGN). atlasgeneticsoncology.orgnih.govnih.gov

This modification is dependent on the successful transport of the newly synthesized progastrin from the endoplasmic reticulum to the Golgi complex. nih.govnih.gov Studies using transport inhibitors like brefeldin A have shown that blocking this pathway prevents the incorporation of phosphate into progastrin. nih.govnih.gov This indicates that phosphorylation is a late-stage Golgi or post-Golgi event, occurring before the final cleavage steps within the secretory granules. nih.govnih.gov Along with sulfation, phosphorylation is thought to increase the efficiency of progastrin maturation. wikipedia.org It may also play a role in converting intermediate forms, such as glycine-extended gastrins, into their final, mature amidated forms. wikipedia.org

Formation of this compound and Other Bioactive Forms

The biosynthesis of gastrin begins with a 101-amino acid precursor called preprogastrin. atlasgeneticsoncology.orgtaylorandfrancis.com This initial polypeptide contains a signal sequence that directs it into the endoplasmic reticulum (ER), where the signal peptide is cleaved off to produce the 80-amino acid progastrin. wikipedia.orgatlasgeneticsoncology.org Progastrin itself is an inactive precursor that undergoes extensive post-translational processing to yield a variety of bioactive gastrin peptides. wikipedia.orgwikipedia.org

This processing occurs primarily within the secretory granules of gastric G-cells and involves cleavage at specific sites containing pairs of basic amino acid residues. atlasgeneticsoncology.orgtaylorandfrancis.com The key enzymes responsible for this are prohormone convertases (PC), specifically PC1/3 and PC2. atlasgeneticsoncology.org

The formation of Big Gastrin I (Gastrin-34 or G34) is an early event in the processing cascade. atlasgeneticsoncology.org The enzyme PC1/3, which is active in the less acidic environment of early secretory granules, cleaves progastrin at the arginine36-arginine37 and arginine73-arginine74 residues. atlasgeneticsoncology.org This action generates G34 and the C-terminal flanking peptide (CTFP). atlasgeneticsoncology.org Following this cleavage, a carboxypeptidase E removes the residual basic residues, resulting in an intermediate known as G34-Glycine (G34-Gly). atlasgeneticsoncology.orgjci.org

Further processing of G34 can occur, leading to the formation of smaller, but potent, gastrin forms. The most significant of these is Gastrin-17 (G17), or "little gastrin," which is generated by the cleavage of G34 by PC2. atlasgeneticsoncology.org PC2 is most active in the acidic environment of mature secretory granules. atlasgeneticsoncology.org While G17 is the predominant form produced in the antral G-cells (about 85%), G34 is the major circulating form due to a slower clearance rate from the bloodstream. atlasgeneticsoncology.org

In addition to G34 and G17, other bioactive forms are produced through alternative cleavage pathways, although in smaller quantities. These include Gastrin-71, Gastrin-52, Gastrin-14 ("minigastrin"), and Gastrin-6. wikipedia.orgresearchgate.net The existence of these multiple forms, all originating from the single progastrin precursor, highlights the complexity of its post-translational processing. researchgate.netmdpi.com

Table 1: Major Bioactive Forms of Human Gastrin

| Gastrin Form | Common Name | Number of Amino Acids | Precursor | Key Processing Enzyme |

|---|---|---|---|---|

| Gastrin-71 | 71 | Progastrin | PC1/3 (putative) | |

| Gastrin-52 | Component I | 52 | Progastrin | Not specified |

| Gastrin-34 | Big Gastrin I | 34 | Progastrin | PC1/3 |

| Gastrin-17 | Little Gastrin | 17 | Gastrin-34 | PC2 |

| Gastrin-14 | Minigastrin | 14 | Not specified | Not specified |

Intracellular Trafficking and Secretory Granule Dynamics

The journey of progastrin from its synthesis to its release as mature gastrin is a model of precise cellular logistics, involving directed transport through various organelles and packaging into specialized secretory vesicles. taylorandfrancis.combenzon-foundation.dk

Endoplasmic Reticulum-Golgi Transport and Sorting to Regulated Secretory Granules

Following synthesis on ribosomes, preprogastrin is translocated into the rough endoplasmic reticulum (ER), where its signal peptide is removed to form progastrin. atlasgeneticsoncology.org Progastrin then transits from the ER to the Golgi apparatus. taylorandfrancis.commdpi.com As it moves through the Golgi cisternae to the Trans-Golgi Network (TGN), it undergoes modifications like phosphorylation and sulfation. atlasgeneticsoncology.orgnih.gov

At the TGN, a critical sorting event occurs. Progastrin is specifically directed into immature secretory granules, which are destined for the regulated secretory pathway, rather than being constitutively released from the cell. atlasgeneticsoncology.orgbenzon-foundation.dk This sorting is not a random process; it is mediated by specific signals within the progastrin molecule itself. benzon-foundation.dknih.gov Research has identified two key types of sorting signals: the dibasic amino acid motifs that serve as cleavage sites for prohormone convertases, and an acidic, polyglutamate motif located within the G17 sequence. nih.gov These domains are believed to act synergistically, potentially by mediating interactions with other proteins or facilitating the aggregation of progastrin that promotes its inclusion in the forming granules. benzon-foundation.dknih.govembopress.org

Storage and Regulated Release Mechanisms within G-cells

Once sorted at the TGN, progastrin and its processing intermediates are contained within immature secretory granules. atlasgeneticsoncology.orgembopress.org These granules undergo a maturation process, during which the internal environment becomes more acidic. atlasgeneticsoncology.org This acidification is crucial for the activity of enzymes like PC2, which completes the processing of G34 to G17. atlasgeneticsoncology.org The final, bioactive gastrin peptides are stored in these mature, dense-core secretory granules until the cell receives a signal to release them. taylorandfrancis.com

The release of gastrin from G-cells is a tightly regulated process, occurring in response to specific physiological stimuli. nih.govyourhormones.info These stimuli include the stretching of the stomach wall, vagal nerve stimulation, and the presence of peptides and amino acids from digested food in the stomach. nih.govyourhormones.info Upon stimulation, the secretory granules move to the cell periphery and fuse with the plasma membrane, releasing their contents, including mature gastrin peptides, into the bloodstream. teachmeanatomy.info This process, known as exocytosis, ensures that gastrin is secreted only when needed to aid in digestion. yourhormones.info Somatostatin acts as a key inhibitor of this release, providing a negative feedback mechanism. yourhormones.infonumberanalytics.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Gastrin-34 |

| Gastrin-17 |

| Gastrin-14 |

| Gastrin-6 |

| Gastrin-71 |

| Gastrin-52 |

| Glycine-Extended Gastrins |

| Progastrin |

| Preprogastrin |

| Serine |

| Phosphate |

| Arginine |

| C-terminal flanking peptide (CTFP) |

| G34-Glycine |

| Brefeldin A |

| Somatostatin |

| Pepsinogen |

| Pepsin |

| Vitamin B12 |

| Hydrochloric acid |

| Bile |

| Gastrin-releasing peptide (GRP) |

| Vasoactive intestinal peptide (VIP) |

| Interleukin-8 (IL-8) |

| Interleukin-1β (IL-1β) |

| Tumor necrosis factor-alpha (TNF-α) |

| Interferon-gamma (IFNγ) |

| Epidermal growth factor (EGF) |

| Bombesin |

| Histamine (B1213489) |

| Acetylcholine |

| Secretin |

| Cholecystokinin (CCK) |

| Glucose-dependent insulinotropic peptide (GIP) |

| Prostaglandins |

| Menin |

| Ornithine |

| cAMP (cyclic adenosine monophosphate) |

| ATP (adenosine triphosphate) |

| PIP2 (phosphatidylinositol 4,5-bisphosphate) |

| PIP3 (phosphatidylinositol (3,4,5)-trisphosphate) |

| AMP (adenosine monophosphate) |

| Calcium |

| Methylcobalamin |

| Hydroxocobalamin |

| Cyanocobalamin |

| Chloro(trimethylphosphine)gold(I) |

| Biotin |

| Emylcamate |

| Citalopram |

| ZK 93426 |

| GYKI-13380 |

| Senktide |

| Met-Arg-Phe-Ala |

| XPC-7724 |

| Ubiquitin |

| SUMO (Small Ubiquitin-like Modifier) |

Receptor Interactions and Intracellular Signaling Cascades of Big Gastrin I Human

Characterization of Gastrin Receptors

The biological actions of Big Gastrin I are primarily mediated through its interaction with a specific G protein-coupled receptor. uniprot.org

Cholecystokinin (B1591339) 2 Receptor (CCK2R/CCKBR) as the Primary Cognate Receptor

The principal receptor for all forms of gastrin, including Big Gastrin I, is the cholecystokinin 2 receptor (CCK2R), also known as the cholecystokinin B receptor (CCKBR). rndsystems.comechelon-inc.comnih.gov This receptor is a member of the G protein-coupled receptor superfamily, characterized by seven transmembrane domains. frontiersin.orgphysiology.org While it also binds cholecystokinin (CCK), gastrin is considered the primary physiological ligand for CCK2R in the periphery due to its significantly higher circulating concentrations after a meal. nih.gov The cloning of cDNAs for the brain CCK2R and the parietal cell gastrin receptor confirmed that they are identical. The receptor mediates its actions by associating with G proteins to activate a phosphatidylinositol-calcium second messenger system. uniprot.org

Receptor Expression Profile in Relevant Cell Types

The CCK2R exhibits a widespread distribution, which accounts for the multifaceted effects of gastrin. nih.gov In the gastrointestinal tract, CCK2R is prominently expressed on several key cell types. frontiersin.org

Parietal Cells: Located in the gastric glands of the stomach, these cells express CCK2R and are directly stimulated by gastrin to secrete hydrochloric acid. nih.govoup.comnih.gov

Enterochromaffin-Like (ECL) Cells: These neuroendocrine cells, also found in the gastric mucosa, express high levels of CCK2R. nih.govoup.comnih.gov Gastrin binding to these cells triggers the release of histamine (B1213489), which in turn acts in a paracrine manner to stimulate acid secretion from neighboring parietal cells. wikipedia.org

Pancreatic Acinar Cells: While the cholecystokinin 1 receptor (CCK1R) is the predominant CCK receptor subtype in pancreatic acinar cells, CCK2R is also expressed and may play a role in pancreatic function. frontiersin.orgnih.gov

Gastric Smooth Muscle Cells: Gastrin can influence gastric motility, an effect mediated in part through CCK2R expressed on gastric smooth muscle cells. physiology.orgnih.gov

Immune Cells: CCK2R expression has been identified on various immune cells, including monocytes and lymphocytes, suggesting a role for gastrin in modulating immune responses. frontiersin.orgnih.govnih.gov

The table below summarizes the expression of CCK2R in these key cell types and its primary function upon activation by Big Gastrin I.

| Cell Type | Receptor Expression | Primary Function upon Gastrin Binding |

| Parietal Cells | High | Stimulation of hydrochloric acid (HCl) secretion. oup.comnih.gov |

| Enterochromaffin-Like (ECL) Cells | High | Release of histamine, which stimulates acid secretion. nih.govoup.com |

| Pancreatic Acinar Cells | Present | May contribute to pancreatic enzyme and hormone secretion. frontiersin.orgnih.gov |

| Gastric Smooth Muscle Cells | Present | Regulation of gastric motility. physiology.orgnih.gov |

| Immune Cells (Monocytes, Lymphocytes) | Present | Modulation of immune and inflammatory responses. frontiersin.orgnih.gov |

Ligand-Receptor Binding Specificity and Affinity

The interaction between gastrin and CCK2R is characterized by high affinity. nih.gov The structural features of the gastrin peptide are critical for this specific binding.

Role of Carboxyl-Amidation: The C-terminal tetrapeptide sequence (Trp-Met-Asp-Phe) is essential for biological activity at CCK2R. nih.gov Crucially, the amidation of the C-terminal phenylalanine residue is vital for high-affinity binding to the receptor. nih.gov The non-amidated precursor, glycine-extended gastrin, exhibits significantly lower affinity for CCK2R. nih.gov

Influence of Sulfation: Unlike the CCK1R, which shows a strong preference for sulfated forms of CCK, the CCK2R binds both sulfated and non-sulfated gastrins and CCK with nearly equal high affinity. nih.govnih.gov This indicates that sulfation of the tyrosine residue in the gastrin molecule is not a critical determinant for its interaction with CCK2R. nih.gov

Downstream Intracellular Signaling Pathways

Upon binding of Big Gastrin I to the CCK2R, the receptor undergoes a conformational change that initiates a cascade of intracellular signaling events. frontiersin.org These pathways ultimately translate the hormonal signal into a cellular response.

G Protein-Coupling and Associated Pathways

The CCK2R is a classic G protein-coupled receptor. physiology.orgscite.ai Upon activation by gastrin, it primarily couples to the Gq/11 family of heterotrimeric G proteins. frontiersin.orgresearchgate.net This coupling initiates the dissociation of the G protein into its α (Gαq) and βγ subunits, which then activate downstream effector enzymes. researchgate.net

Phospholipase C Activation and Intracellular Calcium Mobilization

The activated Gαq subunit directly stimulates the enzyme phospholipase C (PLC). oup.comresearchgate.netnih.gov PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.netarvojournals.org

Inositol 1,4,5-trisphosphate (IP3): This water-soluble molecule diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. researchgate.netarvojournals.org

Diacylglycerol (DAG): This lipid molecule remains in the plasma membrane and, in conjunction with the increased intracellular calcium, activates protein kinase C (PKC). researchgate.net

This rapid increase in intracellular calcium concentration is a pivotal event in the signaling cascade, leading to the activation of various calcium-dependent enzymes and cellular processes, such as histamine release from ECL cells and acid secretion from parietal cells. oup.comresearchgate.net

The following table outlines the key steps in the initial signaling cascade following Big Gastrin I binding to CCK2R.

| Step | Molecule/Process | Function |

| 1. Ligand Binding | Big Gastrin I binds to CCK2R | Receptor activation. researchgate.net |

| 2. G Protein Activation | CCK2R couples to Gq protein | Dissociation of Gαq and Gβγ subunits. frontiersin.orgresearchgate.net |

| 3. Effector Enzyme Activation | Gαq activates Phospholipase C (PLC) | Hydrolysis of PIP2. oup.comnih.gov |

| 4. Second Messenger Generation | PLC produces IP3 and DAG | Propagation of the signal. researchgate.netarvojournals.org |

| 5. Calcium Release | IP3 binds to receptors on the endoplasmic reticulum | Mobilization of intracellular calcium stores. researchgate.netarvojournals.org |

Protein Kinase C (PKC) and RhoA Activation

Upon binding of Big Gastrin I to the CCKB receptor, the activated Gq protein stimulates phospholipase C (PLC). oup.comfrontiersin.org PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). semanticscholar.org DAG, in conjunction with calcium ions mobilized by IP3, activates Protein Kinase C (PKC), a family of serine/threonine kinases. reactome.org

The activation of PKC is a pivotal event in gastrin-mediated signaling, contributing to various cellular responses. physiology.org Furthermore, gastrin signaling through the CCKB receptor has been shown to activate the small GTP-binding protein RhoA. nih.govnih.gov This activation can be dependent on PKC. physiology.org RhoA, in turn, activates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). The Gα12/13-RhoA-ROCK signaling pathway has been implicated in gastrin-induced directional cell migration. nih.gov

Table 1: Key Molecules in Big Gastrin I-Induced PKC and RhoA Activation

| Molecule | Class | Role in Signaling Pathway |

|---|---|---|

| CCKB Receptor | G Protein-Coupled Receptor | Binds Big Gastrin I, activating Gq and Gα12/13 proteins. |

| Gq/Gα12/13 | Heterotrimeric G protein | Activated by the CCKB receptor; Gq activates PLC, while Gα12/13 can activate RhoA. |

| Phospholipase C (PLC) | Enzyme | Hydrolyzes PIP2 to generate IP3 and DAG. |

| Diacylglycerol (DAG) | Second Messenger | Activates Protein Kinase C (PKC). |

| Protein Kinase C (PKC) | Serine/Threonine Kinase | A key mediator of gastrin's cellular effects, involved in downstream pathway activation. |

| RhoA | Small GTPase | Activated by gastrin signaling, regulates cell migration and cytoskeletal organization. |

| ROCK | Serine/Threonine Kinase | A downstream effector of RhoA, involved in cell migration. |

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway Activation

The MAPK/ERK pathway is a crucial signaling cascade involved in cell proliferation, and it is a significant downstream target of Big Gastrin I. physiology.orgnih.gov Gastrin binding to the CCKB receptor can activate the MAPK/ERK pathway through both PKC-dependent and PKC-independent mechanisms. frontiersin.orgphysiology.org

The activation cascade typically involves the Ras-Raf-MEK-ERK sequence. physiology.orgnih.gov Activated Ras, a small GTPase, recruits and activates Raf kinase. physiology.org Raf then phosphorylates and activates MEK (MAPK/ERK kinase), which in turn phosphorylates and activates ERK1/2 (also known as p42/44 MAPK). physiology.orgnih.gov Once activated, ERK can translocate to the nucleus and phosphorylate transcription factors, such as Elk-1, leading to the expression of early response genes like c-fos, which are involved in cell cycle progression and proliferation. physiology.orgphysiology.org The activation of this pathway is essential for the mitogenic effects of gastrin in certain cell types. physiology.orgphysiology.org

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Axis

The PI3K/Akt signaling pathway is another critical mediator of gastrin's effects on cell survival and proliferation. nih.govnih.gov Upon activation by the CCKB receptor, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). nih.govmdpi.com PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). nih.govmdpi.com

The recruitment of Akt to the plasma membrane allows for its phosphorylation and activation by PDK1 and the mTORC2 complex. nih.gov Activated Akt can then phosphorylate a wide range of downstream targets to promote cell survival by inhibiting apoptosis and to stimulate cell cycle progression. nih.govnih.gov In some cellular contexts, gastrin stimulation has been shown to suppress the PI3K/Akt/eIF4B signaling pathway. researchgate.net

Src Kinase and Signal Transducer and Activator of Transcription 3 (STAT3) Activation

Big Gastrin I signaling also involves the activation of non-receptor tyrosine kinases, such as Src kinase. frontiersin.orgnih.gov The activation of Src can be a crucial step in the transactivation of other receptors, like the epidermal growth factor receptor (EGFR), which further amplifies downstream signaling. reactome.org

Furthermore, gastrin has been shown to induce the activation of Signal Transducer and Activator of Transcription 3 (STAT3). researchgate.net This activation can be mediated through Janus kinase (JAK). nih.gov Upon activation, STAT3 dimerizes, translocates to the nucleus, and acts as a transcription factor to regulate the expression of genes involved in cell proliferation and survival. medchemexpress.com The Src and STAT3 pathways are implicated in the pro-angiogenic and migratory effects of gastrin. nih.gov

Table 2: Overview of Big Gastrin I-Activated Signaling Pathways

| Pathway | Key Activating Molecules | Primary Downstream Effectors | Key Cellular Functions |

|---|---|---|---|

| PKC/RhoA | Gq, PLC, DAG | PKC isoforms, ROCK | Cell migration, cytoskeletal organization |

| MAPK/ERK | Ras, Raf, MEK | ERK1/2, Elk-1, c-fos | Cell proliferation, gene expression |

| PI3K/Akt | PI3K, PIP3, PDK1 | Akt, mTOR | Cell survival, proliferation, anti-apoptosis |

| Src/STAT3 | Src kinase, JAK | STAT3 | Gene expression, cell proliferation, angiogenesis |

Mechanisms of Receptor Desensitization and Internalization

Continuous or prolonged exposure to Big Gastrin I leads to the desensitization of the CCKB receptor, a protective mechanism to prevent overstimulation. semanticscholar.orgbiorxiv.org This process is initiated by the phosphorylation of the intracellular domains of the activated receptor by G protein-coupled receptor kinases (GRKs). nih.govnih.gov

Phosphorylation of the CCKB receptor increases its affinity for β-arrestins. biorxiv.orgembopress.org The binding of β-arrestin to the receptor sterically hinders its interaction with G proteins, effectively uncoupling the receptor from its downstream signaling cascade. biorxiv.org This is a key step in rapid desensitization. semanticscholar.org

Following β-arrestin binding, the receptor-arrestin complex is targeted for internalization, primarily through clathrin-mediated endocytosis. biorxiv.orgelifesciences.org β-arrestins act as adaptor proteins, linking the receptor to components of the clathrin-coated pits, such as AP-2 and clathrin itself. embopress.orgelifesciences.org Once internalized into endosomes, the CCKB receptor can either be dephosphorylated and recycled back to the plasma membrane, leading to resensitization, or targeted for lysosomal degradation, resulting in receptor downregulation. semanticscholar.orgyoutube.com While arrestin-dependent internalization is a major pathway, some GPCRs can also be internalized through arrestin-independent mechanisms. biorxiv.orgnih.gov

Mechanistic Physiological Roles and Regulatory Frameworks of Big Gastrin I Human

Mechanisms of Secretion and Release Regulation

The secretion of Big Gastrin I from the G-cells of the stomach's pyloric antrum is a tightly controlled process, governed by a complex interplay of stimulatory and inhibitory signals. google.com These signals originate from the nervous system, the stomach lumen, and feedback loops involving the products of its action.

Neural and hormonal inputs are primary drivers of Big Gastrin I secretion. Vagal stimulation, part of the parasympathetic nervous system's response to food intake, is a known trigger for gastrin release. uct.ac.za This stimulation is mediated by the release of Gastrin-Releasing Peptide (GRP) from enteric neurons. google.com GRP acts directly on G-cells to promote the synthesis and secretion of gastrin. google.com

The contents of the stomach lumen provide powerful chemical and mechanical cues for Big Gastrin I release. The presence of specific nutrients, particularly amino acids and small peptides derived from protein digestion, directly stimulates G-cells to secrete gastrin. uct.ac.za Furthermore, the physical stretching of the stomach wall, known as gastric distention, caused by the arrival of a food bolus, also serves as a potent stimulus for gastrin release. uct.ac.za

To prevent excessive gastric acidification, robust inhibitory feedback mechanisms are in place. The primary inhibitor is somatostatin (B550006), a peptide hormone released from D-cells located near the G-cells. google.com The release of somatostatin is stimulated by high levels of acid in the stomach. Somatostatin then acts in a paracrine fashion to suppress gastrin secretion from G-cells. google.com Consequently, the presence of acid in the stomach creates a negative feedback system, where the product of gastrin's action (gastric acid) inhibits further gastrin release, thus maintaining gastric pH within a physiological range. google.comuct.ac.za

| Regulatory Factor | Type | Effect on Big Gastrin I Secretion | Mediator/Mechanism |

| Vagal Nerve Stimulation | Neuro-humoral | Stimulatory | Release of Gastrin-Releasing Peptide (GRP). google.comuct.ac.za |

| Gastrin-Releasing Peptide (GRP) | Neuro-humoral | Stimulatory | Direct action on G-cells. google.com |

| Amino Acids & Peptides | Luminal Stimulus | Stimulatory | Chemical stimulation of G-cells. uct.ac.za |

| Gastric Distention | Luminal Stimulus | Stimulatory | Mechanical stimulation of G-cells. uct.ac.za |

| Gastric Acidity (Low pH) | Inhibitory Feedback | Inhibitory | Stimulates somatostatin release, which suppresses G-cells. google.comuct.ac.za |

| Somatostatin | Inhibitory Feedback | Inhibitory | Direct paracrine inhibition of G-cells. google.com |

Cellular and Molecular Actions on Target Tissues

Once released into the bloodstream, Big Gastrin I and its derivatives exert their effects on various target cells within the gastrointestinal tract, most notably on the acid-secreting parietal cells of the stomach.

The principal physiological role of gastrin is the stimulation of gastric acid secretion. chemimpex.comgenscript.com.cn This function is crucial for the digestion of proteins, sterilization of ingested food, and absorption of certain micronutrients. Big Gastrin I, along with its more potent cleaved product G17, binds to cholecystokinin (B1591339) 2 (CCK2) receptors on target cells to initiate a signaling cascade that culminates in acid production. lktlabs.com

Gastrin directly stimulates parietal cells, the stomach's acid producers. This stimulation leads to the activation and translocation of the H+/K+-ATPase enzyme, commonly known as the proton pump. lktlabs.com Gastrin's binding to its receptor on the parietal cell induces the release of histamine (B1213489) from nearby enterochromaffin-like (ECL) cells, which further potentiates the acid secretion response. lktlabs.com The H+/K+-ATPase is the final effector in this pathway, actively pumping hydrogen ions (H+) into the gastric lumen in exchange for potassium ions (K+), thereby generating hydrochloric acid. lktlabs.com

| Target Tissue/Cell | Receptor | Primary Molecular Action | Physiological Outcome |

| Parietal Cells | Cholecystokinin 2 (CCK2) | Activation and membrane translocation of H+/K+-ATPase (proton pump). lktlabs.com | Secretion of hydrochloric acid. lktlabs.com |

| Enterochromaffin-like (ECL) Cells | Cholecystokinin 2 (CCK2) | Stimulation of histamine release. lktlabs.com | Potentiation of parietal cell acid secretion. lktlabs.com |

Gastric Acid Secretion Modulation

Indirect Stimulation via Histamine Release from Enterochromaffin-Like (ECL) Cells

A primary mechanism by which Big Gastrin I Human regulates gastric acid secretion is through an indirect pathway involving enterochromaffin-like (ECL) cells. nih.gov Gastrin is the key physiological stimulus for histamine release from these cells, which are neuroendocrine cells located in the gastric glands of the stomach lining. nih.govnih.gov

Upon release into the bloodstream, gastrin binds to cholecystokinin B (CCK-B) receptors on the surface of ECL cells. oup.comwikipedia.org This binding event triggers a signaling cascade within the ECL cells, leading to the synthesis and exocytosis of histamine. nih.gov The released histamine then acts as a paracrine mediator, diffusing locally to bind to H2 receptors on adjacent parietal cells. nih.govwikipedia.org This stimulation of parietal cells is a potent driver of hydrochloric acid (HCl) secretion into the stomach lumen. wikipedia.org Studies have shown that histamine concentrations are significantly higher in the tissue surrounding the glands than in the venous blood, confirming that histamine reaches the parietal cells via a local paracrine route rather than systemic circulation. nih.gov This gastrin-ECL cell-parietal cell axis is a fundamental regulatory loop for controlling gastric acidity. nih.gov

Regulation of Gastric Pepsinogen Secretion

This compound also influences protein digestion by regulating the secretion of pepsinogen from gastric chief cells. wikipedia.orgyoutube.com Pepsinogen is the inactive zymogen of pepsin, the principal enzyme responsible for breaking down proteins. wikipedia.org

The hormone gastrin, along with vagal nerve stimulation via acetylcholine, directly triggers chief cells to release their stores of pepsinogen into the stomach. wikipedia.orgnih.govbrainkart.com Furthermore, gastrin's stimulation of hydrochloric acid is crucial for pepsinogen activation; the acidic environment (pH 1.5 to 2.5) facilitates the cleavage of pepsinogen into its active pepsin form. wikipedia.orgnih.gov Therefore, gastrin promotes pepsinogen secretion through two synergistic actions: direct stimulation of chief cells and the creation of an acidic environment necessary for the zymogen's activation. brainkart.com

Modulation of Pancreatic Exocrine Enzyme Secretion

The influence of this compound extends to the pancreas, where it can modulate the secretion of exocrine enzymes. nih.govwikipedia.org Gastrin binds to CCK2 receptors on pancreatic acinar cells, which are responsible for producing and secreting digestive enzymes. nih.gov

Studies in animal models have demonstrated that both endogenous and exogenously administered gastrin can lead to a significant increase in the secretion of pancreatic enzymes, with a lesser effect on bicarbonate and fluid volume. nih.gov This suggests a hormonal role for gastrin in the gastric phase of pancreatic secretion. nih.gov However, it has been noted that the plasma concentrations of gastrin required to potently stimulate pancreatic secretion may be higher than those typically observed after a meal, leading to ongoing discussion about the physiological significance of this function in humans. nih.gov

Trophic Effects on Gastrointestinal Epithelium

Beyond its secretagogue functions, this compound exerts significant trophic, or growth-promoting, effects on the gastrointestinal epithelium, particularly the acid-producing mucosa of the stomach. oup.comnih.gov Sustained high levels of gastrin (hypergastrinemia) lead to an increased thickness and weight of the oxyntic mucosa, characterized by hyperplasia (an increase in cell number) of both parietal and ECL cells. nih.govnih.gov Conversely, the absence of gastrin results in mucosal atrophy. nih.gov This trophic action is crucial for maintaining the structural and functional integrity of the gastric lining. nih.gov

The proliferative effects of gastrin are mediated through the activation of multiple mitogenic signal transduction pathways. oup.com Upon binding to the CCK-B receptor, gastrin can stimulate pathways involving phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK). oup.com

A key mechanism involves the transactivation of the epidermal growth factor receptor (EGFR). Gastrin stimulation leads to the activation of protein kinase C (PKC), which in turn activates EGFR-mediated signaling cascades that promote cell proliferation. oup.com Gastrin also stimulates the production and secretion of growth factors from the EGF family, which then act in a paracrine manner to stimulate the growth of surface epithelial cells. nih.gov These complex signaling networks underscore gastrin's role as a potent regulator of gastric mucosal growth. oup.com

Table 1: Signaling Pathways in Gastrin-Mediated Cellular Proliferation

| Receptor | Key Mediator(s) | Downstream Pathway(s) | Cellular Outcome |

|---|---|---|---|

| CCK-B | Protein Kinase C (PKC) | Transactivation of EGFR | Proliferation |

| CCK-B | Phosphoinositide 3-kinase (PI3K) | Akt/PKB Signaling | Proliferation, Survival |

| CCK-B | Mitogen-activated protein kinase (MAPK) | ERK Signaling | Proliferation |

The primary anti-apoptotic signaling pathway activated by gastrin involves the induction of Protein Kinase B (PKB), also known as Akt. physiology.orgnih.gov Gastrin binding to its receptor activates PI 3-kinase, which then phosphorylates and activates Akt. nih.gov Activated Akt is a well-established promoter of cell survival. physiology.orgnih.gov Studies have demonstrated that inhibiting the PI 3-kinase/Akt pathway reverses the anti-apoptotic effects of gastrin. physiology.orgnih.gov This mechanism is a vital component of how gastrin maintains the health and population of cells in the gastrointestinal tract. physiology.org

Extracellular Matrix Remodeling and Gene Regulation (e.g., Plasminogen Activator Inhibitors, Matrix Metalloproteinases)

This compound is involved in the dynamic process of tissue remodeling within the gastric mucosa by regulating the expression of genes that control the extracellular matrix (ECM). nih.govnih.govmdpi.com The ECM provides structural support and is crucial for processes like cell migration and tissue repair. nih.govmdpi.com

Gastrin has been shown to regulate the expression of several matrix metalloproteinases (MMPs), which are enzymes that degrade ECM components. Specifically, gastrin can increase the expression of MMP-1, MMP-7, and MMP-9. nih.govmdpi.comphysiology.org This increased MMP activity is associated with enhanced epithelial cell migration and invasion, which are necessary for tissue repair and remodeling. nih.govphysiology.org

Table 2: Gastrin-Regulated Genes Involved in ECM Remodeling

| Gene Product | Gene Family | Effect of Gastrin | Implicated Function |

|---|---|---|---|

| MMP-1 | Matrix Metalloproteinase | Upregulation physiology.org | Tissue Remodeling, Cell Migration physiology.org |

| MMP-7 | Matrix Metalloproteinase | Upregulation mdpi.com | Epithelial-Mesenchymal Transition mdpi.com |

| MMP-9 | Matrix Metalloproteinase | Upregulation nih.govnih.gov | Epithelial Cell Invasion, Remodeling nih.govnih.gov |

| PAI-1 | Plasminogen Activator Inhibitor | Upregulation nih.govphysiology.org | Restraint of Cell Migration nih.gov |

| PAI-2 | Plasminogen Activator Inhibitor | Upregulation physiology.orgnih.gov | Mucosal Protection, Anti-Apoptosis physiology.org |

Paracrine and Endocrine Interaction Modalities of this compound within the Gastrointestinal System

Big Gastrin I (G-34), a 34-amino acid peptide hormone, is a significant circulating form of gastrin in humans. It plays a crucial role in regulating gastrointestinal function through both endocrine and paracrine signaling pathways. As an endocrine hormone, it is released by G-cells in the gastric antrum and duodenum into the bloodstream, traveling to distant target cells. In its paracrine role, it influences neighboring cells within the gastric mucosa, contributing to a complex regulatory network. The biological activity of Big Gastrin I, like other forms of gastrin, is attributable to its C-terminal amino acid sequence, which it shares with smaller forms like Gastrin-17 (G-17).

Endocrine Actions of Big Gastrin I

The primary endocrine function of Big Gastrin I is the stimulation of gastric acid secretion from parietal cells in the stomach's fundus and corpus. This process is initiated by the binding of Big Gastrin I to cholecystokinin B (CCK-B) receptors on these cells. However, a significant portion of its effect is mediated indirectly through a paracrine mechanism involving enterochromaffin-like (ECL) cells.

A key distinguishing feature of Big Gastrin I is its pharmacokinetic profile. Research has shown that Big Gastrin I has a considerably longer half-life in circulation compared to Gastrin-17. This extended half-life suggests a more sustained endocrine action. Studies comparing the two forms have found that while their potencies in stimulating acid secretion are similar at equivalent blood concentrations, the slower clearance of Big Gastrin I results in a more prolonged effect. nih.gov

Beyond the stomach, Big Gastrin I exerts endocrine effects on other parts of the gastrointestinal system. It has been shown to stimulate pancreatic enzyme secretion and to promote gallbladder contraction, contributing to the coordinated digestive process that occurs after a meal. nih.govwikipedia.org

| Feature | Big Gastrin I (G-34) | Gastrin-17 (G-17) | Reference |

|---|---|---|---|

| Half-Life in Circulation | Approximately 44 minutes | Approximately 8-10.5 minutes | nih.govnih.gov |

| Primary Site of Release | Gastric Antrum, Duodenum | Gastric Antrum | |

| Postprandial Prevalence | Prevails later after a meal | Initial rise after a meal | mdpi.com |

| Acid Secretion Potency | Similar to G-17 at equivalent blood concentrations | Similar to G-34 at equivalent blood concentrations | nih.gov |

| Effects on Pancreas | Stimulates enzyme secretion | Stimulates enzyme secretion | nih.govwikipedia.org |

| Effects on Gallbladder | Promotes contraction | Promotes contraction | nih.govwikipedia.org |

Paracrine Interactions and Regulatory Frameworks

The paracrine activities of Big Gastrin I are central to the fine-tuning of gastric acid secretion. This local signaling primarily involves the interplay between G-cells, ECL cells, D-cells, and parietal cells within the gastric glands.

Stimulation of Histamine Release from ECL Cells: Big Gastrin I, upon reaching the ECL cells via the bloodstream, binds to their CCK-B receptors. This is a key step in the stimulation of gastric acid, as it triggers the synthesis and release of histamine. physiology.org Histamine then acts as a paracrine mediator, diffusing to adjacent parietal cells and binding to their H2 receptors, which potently stimulates hydrochloric acid secretion. nih.gov This gastrin-histamine pathway is considered a major axis in the regulation of stomach acidity. nih.gov

Regulation by Somatostatin: The release of Big Gastrin I is under the inhibitory control of somatostatin, a peptide released from D-cells located in close proximity to G-cells in the gastric antrum. nih.gov When the pH of the stomach lumen drops (becomes more acidic), D-cells are stimulated to release somatostatin. Somatostatin then acts in a paracrine fashion to inhibit gastrin release from the G-cells, forming a negative feedback loop that prevents excessive acid production. nih.gov Somatostatin can also directly inhibit acid secretion from parietal cells and histamine release from ECL cells. nih.gov

Trophic Effects: Both endocrine and paracrine signaling by gastrin, including Big Gastrin I, contribute to the maintenance and growth of the gastric mucosa. Gastrin is known to have a trophic (growth-promoting) effect on ECL cells and parietal cells. nih.gov

| Interacting Cell Type | Mediator | Effect of Big Gastrin I | Regulatory Outcome | Reference |

|---|---|---|---|---|

| Enterochromaffin-like (ECL) Cells | Histamine | Stimulates release | Paracrine stimulation of acid secretion from parietal cells | physiology.org |

| D-Cells | Somatostatin | Inhibited by somatostatin release | Paracrine negative feedback on gastrin secretion, reducing acid production | nih.govnih.gov |

| Parietal Cells | (Direct action) | Stimulates acid secretion | Direct endocrine stimulation of acid secretion |

Comparative Biology and Evolutionary Aspects of Gastrin Peptides

Evolutionary Conservation of Gastrin Gene and Peptide Sequences

The gastrin gene belongs to a family of peptides that also includes cholecystokinin (B1591339) (CCK). The two are thought to have arisen from a common ancestral gene through a duplication event that occurred early in vertebrate evolution. oup.comnih.gov This shared ancestry is evident in the remarkable conservation of the C-terminal tetrapeptide amide sequence, -Trp-Met-Asp-Phe-NH2, which is the biologically active site for both hormones. oup.comoup.com This core sequence is crucial for receptor binding and activation. bioscientifica.comnih.gov

While the bioactive C-terminus is highly conserved, the rest of the preprogastrin and progastrin sequences show more variability across species. oup.com However, specific regions, such as the dibasic processing sites where the prohormone is cleaved to produce active peptides, also exhibit a degree of conservation. nih.gov

Studies comparing the preprohormone sequences of gastrin and CCK across different vertebrate classes have revealed that the preproCCK sequence is more highly conserved than the preprogastrin sequence. oup.com This suggests that while both peptides have retained their core function, gastrin has undergone more significant structural evolution. nih.gov The conservation of the gastrin gene is not only structural but also functional, as its primary role in regulating gastric acid secretion appears to be a conserved feature in many vertebrates where a stomach is present. researchgate.net Furthermore, the expression of the gastrin gene in specific regions of the brain, such as the pituitary gland and hypothalamus, has been observed in both mammals and amphibians, indicating a highly preserved and ancient role in neuroendocrine function that is distinct from that of CCK. oup.comresearchgate.net

Comparative Analysis of Gastrin Isoforms Across Vertebrate Species

Gastrin exists in several molecular forms, or isoforms, which are produced by post-translational processing of the preprogastrin precursor. The most common and biologically active forms are gastrin-34 (G-34, "big gastrin") and gastrin-17 (G-17, "little gastrin"). nih.govatlasgeneticsoncology.org The relative abundance of these isoforms can vary between species and even within different tissues of the same animal. atlasgeneticsoncology.org

A key difference between mammalian and non-mammalian gastrins lies in the position of a tyrosine residue near the C-terminus. In all known mammalian gastrins, this tyrosine is located at position six from the C-terminal end. oup.compnas.org In contrast, non-mammalian gastrins, such as those found in chickens and bullfrogs, have a tyrosine at position seven, a feature they share with CCK. oup.comoup.compnas.org

The following interactive table provides a comparative look at the amino acid sequences of gastrin from various vertebrate species, highlighting both conserved regions and species-specific differences.

| Species | Gastrin Isoform | Amino Acid Sequence |

| Human | Gastrin-34 | pGlu-Leu-Gly-Pro-Gln-Gly-Pro-Pro-His-Leu-Val-Ala-Asp-Pro-Ser-Lys-Lys-Gln-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2 |

| Human | Gastrin-17 | pGlu-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2 |

| Dog | Gastrin-34 | pGlu-Leu-Gly-Leu-Gln-Gly-Pro-Pro-Gln-Leu-Val-Ala-Asp-Leu-Ser-Lys-Lys-Gln-Gly-Pro-W-Met-Glu-Glu-Glu-Glu-Ala-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2 |

| Chicken | Gastrin-36 | Phe-Leu-Pro-His-Val-Phe-Ala-Glu-Leu-Ser-Asp-Arg-Lys-Gly-Phe-Val-Gln-Gly-Asn-Gly-Ala-Val-Glu-Ala-Leu-His-Asp-His-Phe-Tyr-Pro-Asp-Trp-Met-Asp-Phe-NH2 |

| Bullfrog (Rana catesbeiana) | Gastrin-8 | Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2 |

| Spiny Dogfish (Squalus acanthias) | Gastrin-17 | Ile-Ala-Gln-Pro-Asp-Gln-His-Pro-Ser-Lys-Arg-Val-Ser-Met-Ile-Lys-Asn-Leu-Ser-Ala-His-Asp-Pro-Leu-Arg-Pro-Met-Glu-Tyr-Thr-Trp-Met-Asp-Phe-NH2 |

Note: pGlu denotes pyroglutamic acid, a post-translationally modified form of glutamic acid at the N-terminus.

Phylogenetic Relationships of Gastrin and Cholecystokinin Family Peptides

The evolutionary history of the gastrin/CCK peptide family can be traced back over 500 million years. nih.gov The divergence of the gastrin and CCK genes from a common ancestor is a key event in the evolution of this family and is believed to have occurred before or during the emergence of cartilaginous fishes. nih.govbioscientifica.comnih.gov This is supported by the identification of distinct gastrin and CCK genes in the spiny dogfish (Squalus acanthias). researchgate.netpnas.org

The most ancient known member of this peptide family is cionin (B135018), which was isolated from the protochordate Ciona intestinalis. bioscientifica.compnas.orgpnas.org Cionin shares the conserved C-terminal tetrapeptide with gastrin and CCK and possesses two sulfated tyrosine residues, appearing as a structural hybrid of the two. bioscientifica.compnas.org This suggests that cionin may represent a form close to the ancestral molecule from which both gastrin and CCK later evolved.

Phylogenetic analysis indicates that CCK is the more ancient and structurally conserved of the two peptides. oup.com The gene duplication that gave rise to gastrin allowed for the evolution of a separate hormonal system that, in many vertebrates, became specialized for the regulation of gastric acid secretion, a function that likely evolved concurrently with the appearance of a true stomach. nih.gov While CCK retained its primary roles in pancreatic secretion and gallbladder contraction, gastrin adapted to new physiological demands.

The evolutionary tree of the gastrin/CCK family shows a clear divergence between the two main branches. Within the gastrin lineage, further diversification is observed, with mammalian gastrins forming a distinct group characterized by the shift in the position of the tyrosine residue. pnas.orgresearchgate.net This molecular evolution reflects the adaptation of these hormones to the specific physiological needs of different vertebrate lineages.

Advanced Research Methodologies and Experimental Models in Big Gastrin I Human Studies

In Vitro Cellular Models

In vitro models provide a controlled environment to study the specific cellular and molecular effects of Big Gastrin I. These models are essential for understanding the direct actions of the peptide on various cell types involved in gastrointestinal physiology.

Primary Cell Cultures (e.g., G-cells, Parietal Cells, ECL Cells)

The isolation and primary culture of specific gastric cell types have been fundamental to understanding the synthesis and action of gastrin and its precursors. annualreviews.org

G-cells: These endocrine cells, located in the gastric antrum, are the primary producers of gastrin. physiology.orgnih.gov Cultured G-cells are invaluable for studying the biosynthesis of progastrin and its subsequent processing into various forms, including Big Gastrin I.

Parietal Cells: Responsible for gastric acid secretion, parietal cells are a key target of gastrin. physiology.orgnih.gov Primary cultures of parietal cells allow researchers to directly investigate the stimulatory effects of Big Gastrin I on acid production, often measured by changes in intracellular calcium levels or the activity of the H+/K+ ATPase pump. karger.com

Enterochromaffin-like (ECL) Cells: These cells are another critical target of gastrin, responding by releasing histamine (B1213489), which in turn stimulates parietal cells. physiology.orgnih.gov Primary ECL cell cultures are used to study the signal transduction pathways activated by Big Gastrin I, leading to histamine secretion. karger.com

| Cell Type | Primary Function in Gastrin Research | Key Research Applications |

| G-cells | Gastrin synthesis and secretion | Studying progastrin processing and regulation of gastrin release. |

| Parietal Cells | Gastric acid secretion | Investigating the direct and indirect stimulatory effects of gastrin on acid production. nih.gov |

| ECL Cells | Histamine release | Elucidating the signaling pathways involved in gastrin-induced histamine secretion. karger.com |

Immortalized Cell Lines for Mechanistic Investigations (e.g., Gastric and Colonic Epithelial Cell Lines)

While primary cells offer high physiological relevance, their limited lifespan can be a constraint. Immortalized cell lines, capable of indefinite proliferation, provide a consistent and scalable model for mechanistic studies. nih.govmdpi.com

Gastric Epithelial Cell Lines: Immortalized human gastric epithelial cells, such as those expressing hTERT or derived from gastric biopsies, serve as models to explore the effects of Big Gastrin I on cell proliferation, differentiation, and gene expression. abmgood.comaccegen.comnih.gov For instance, the KMU-CS12 cell line, derived from human gastric cells, has been used in cancer research investigations. abmgood.com

Colonic Epithelial Cell Lines: Given the potential role of gastrin and its precursors in colorectal cancer, immortalized human colonic epithelial cell lines are utilized to study the proliferative and anti-apoptotic effects of Big Gastrin I in the colon. nih.gov

Organoid Culture Systems (e.g., Stomach, Intestine, Pancreas Organoids)

Organoids are three-dimensional (3D) structures grown from stem cells that self-organize to mimic the architecture and function of an organ in vitro. nih.govsigmaaldrich.com This technology has revolutionized the study of gastrointestinal physiology and disease.

Stomach Organoids: These cultures can be generated from adult gastric stem cells and recapitulate many aspects of the stomach's cellular diversity and architecture. nih.govbmj.com They provide a sophisticated model to study the integrated effects of Big Gastrin I on different gastric cell types within a more physiologically relevant context than 2D cell cultures. Gastrin I is used in the culture of stomach organoids. tocris.comrndsystems.com

Intestinal and Pancreatic Organoids: The application of gastrin in the culture of intestinal and pancreatic organoids allows for the investigation of its effects on these tissues as well. tocris.comrndsystems.combiologists.com Studies using these organoids can shed light on the broader physiological and potential pathological roles of gastrin precursors throughout the gastrointestinal system. nih.gov

Ex Vivo Tissue Preparations and Perfused Organ Models

Ex vivo models bridge the gap between in vitro and in vivo research by maintaining the tissue architecture and cellular interactions of an organ. nih.gov These models are particularly useful for studying complex physiological processes like hormone secretion and metabolism. nih.govtno.nl

Perfused organ systems, such as the isolated perfused stomach or intestine, allow for the controlled administration of substances like Big Gastrin I and the collection of secreted products. researchgate.nettno-pharma.com This enables researchers to study the processing of Big Gastrin I into smaller, active forms and its subsequent effects on gastric acid secretion and motility in an intact organ system. Medical imaging techniques are increasingly being used to assess organ condition during these perfusion experiments. nih.gov

Genetically Engineered Animal Models for Mechanistic Insights (e.g., Gene Knockout/Overexpression Models, Conditional Models)

Genetically engineered mouse models (GEMMs) have been instrumental in elucidating the in vivo functions of gastrin and its precursors. nih.govmdpi.com These models allow for the study of the long-term consequences of altered gastrin expression.

Gene Knockout Models: Mice with a targeted deletion of the gastrin gene (gastrin knockout mice) have provided crucial insights into the role of gastrin in gastric development and function. nih.govresearchgate.net These models have confirmed the importance of gastrin in regulating parietal and ECL cell populations and gastric acid secretion. nih.gov

Overexpression Models: Transgenic mice that overexpress gastrin, such as the INS-GAS mouse model which expresses human gastrin, have been pivotal in understanding the trophic effects of gastrin and its role in the development of gastric pathology, including cancer. nih.govmdpi.com

Conditional Models: More advanced conditional knockout or knock-in models, often utilizing systems like CRISPR-Cas9, allow for the temporal and cell-type-specific manipulation of gastrin gene expression. nih.govscienceopen.com This provides a more refined tool to dissect the specific roles of Big Gastrin I in different physiological and pathological contexts.

High-Resolution Analytical Techniques for Peptide Analysis

The accurate detection and quantification of Big Gastrin I and its various processed forms are critical for all research models. High-resolution analytical techniques are essential for this purpose.